molecular formula C17H16N2O2S B2657374 2,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide CAS No. 2034346-24-0

2,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide

Cat. No. B2657374
CAS RN: 2034346-24-0
M. Wt: 312.39
InChI Key: SMWFMAZBTFMDPM-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide” is a complex organic molecule that contains several different functional groups and structural elements, including a furan ring, a pyridine ring, and a thiophene ring . These types of structures are often found in various biologically active compounds and materials .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement and connectivity of its various functional groups and rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . For example, the presence of various functional groups and rings could influence its solubility, reactivity, and other properties .

Scientific Research Applications

Antiprotozoal Agents

Research has demonstrated the synthesis and biological characterization of furan-carboxamide derivatives, showing significant antiprotozoal activity. These compounds, including variations of furan-carboxamide structures, have been potent inhibitors against specific protozoal infections, indicating their potential use in developing new antiprotozoal drugs (Ismail et al., 2004).

Amplifiers of Phleomycin

Another study discussed the synthesis of pyridinylpyrimidines with strongly basic side chains, which showed activities as amplifiers of phleomycin against Escherichia coli. This suggests the role of such compounds in enhancing the efficacy of antibiotics or as a part of combination therapy to combat bacterial infections (Brown & Cowden, 1982).

Influenza A Virus Inhibitors

Furan-carboxamide derivatives have also been identified as novel inhibitors of lethal H5N1 influenza A virus. Systematic structure–activity relationship studies showed that certain substituted heterocyclic moieties significantly influence anti-influenza activity, highlighting the potential of these compounds in antiviral research (Yongshi et al., 2017).

Antifungal and Antibacterial Activities

Research on thiophene-3-carboxamide derivatives indicated their antibacterial and antifungal activities. This showcases the broad spectrum of potential applications of such compounds in developing new antimicrobial agents (Vasu et al., 2003).

Synthesis of Heterocyclic Compounds

The synthesis of compounds based on reactions of furan-2(3H)-ones with N,N-Binucleophilic reagents highlights the utility of such structures in constructing molecules containing pyridine and pyridazine fragments. This indicates the role of furan-carboxamide derivatives in synthetic organic chemistry, particularly in the development of biologically active compounds (Aniskova et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the biological or chemical system in which it is used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future research directions for this compound could involve further studies to determine its properties, potential uses, and mechanisms of action .

properties

IUPAC Name

2,5-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-14(12(2)21-11)17(20)19-10-13-5-6-18-15(9-13)16-4-3-7-22-16/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWFMAZBTFMDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)furan-3-carboxamide

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